- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)
94838-58-1 structure
Product Name:tert-Butyl 4-nitrobenzylcarbamate
CAS 번호:94838-58-1
MF:C12H16N2O4
메가와트:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803
Update Time:2024-10-25
tert-Butyl 4-nitrobenzylcarbamate 화학적 및 물리적 성질
이름 및 식별자
-
- tert-Butyl 4-nitrobenzylcarbamate
- TERT-BUTYL (4-NITROBENZYL)CARBAMATE
- Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(4-nitrophenyl)methyl]carbamate
- Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- (4-Nitrobenzyl)carbamic acid tert-butyl ester
- 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
- 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
- tert-Butyl N-(4-nitrobenzyl)carbamate
- tert-butyl 4-nitrobenylcarbamate
- DB-266774
- F31260
- NXHDMOGWVRMCTL-UHFFFAOYSA-N
- AC-29657
- SY032055
- N-Boc-4-nitrobenzylamine
- EN300-141790
- TERT-BUTYL(4-NITROBENZYL)CARBAMATE
- DS-5967
- AB49516
- 4(t-butyloxycarbonylaminomethyl)nitrobenzene
- 94838-58-1
- tert-Butyl4-nitrobenzylcarbamate
- (4-nitrobenzyl)carbamic acid t-butyl ester
- MFCD09038178
- (4-Nitro-benzyl)-carbamic acid tert-butyl ester
- CS-0154393
- (4-Nitrobenzyl)carbamic acid-tert-butyl ester
- p-BocNHCH2C6H4NO2
- N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
- DTXSID20442509
- SCHEMBL372131
- N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
- AKOS013101184
- t-Butyl 4-nitrobenzylcarbamate
-
- MDL: MFCD09038178
- 인치: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
- InChIKey: NXHDMOGWVRMCTL-UHFFFAOYSA-N
- 미소: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C
계산된 속성
- 정밀분자량: 252.11100
- 동위원소 질량: 252.11100700g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 6
- 복잡도: 298
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.3
- 토폴로지 분자 극성 표면적: 84.2Ų
실험적 성질
- 비등점: 408.8°C at 760 mmHg
- PSA: 84.15000
- LogP: 3.53360
tert-Butyl 4-nitrobenzylcarbamate 세관 데이터
- 세관 번호:2924299090
- 세관 데이터:
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2924299090개요:
2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
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요약:
2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
tert-Butyl 4-nitrobenzylcarbamate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064184-5g |
tert-Butyl (4-nitrobenzyl)carbamate |
94838-58-1 | 95% | 5g |
$306.17 | 2023-08-31 | |
| Alichem | A019064184-10g |
tert-Butyl (4-nitrobenzyl)carbamate |
94838-58-1 | 95% | 10g |
$510.34 | 2023-08-31 | |
| Alichem | A019064184-25g |
tert-Butyl (4-nitrobenzyl)carbamate |
94838-58-1 | 95% | 25g |
$1000.11 | 2023-08-31 | |
| TRC | B815933-25mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815933-50mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B815933-250mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 250mg |
$ 210.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38460-5g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95% | 5g |
¥521.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38460-10g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95% | 10g |
¥988.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T38460-1g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95% | 1g |
¥150.0 | 2023-09-06 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0658-25g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95% | 25g |
$650 | 2023-09-07 |
tert-Butyl 4-nitrobenzylcarbamate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt
1.2 3 h, rt
1.2 3 h, rt
참조
- Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ; 4.5 h, rt
참조
- Chemoselective conversion of azides to t-butyl carbamates and amines, Tetrahedron Letters, 2002, 43(48), 8735-8739
합성 방법 4
반응 조건
1.1 Reagents: Triethylamine Solvents: Toluene ; 15 min, rt; 2 h, 60 °C; 16 h, rt
참조
- Novel diamine, polyamic acid therewith, and polyimide therefrom, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
- Novel lipoic acid analogues that inhibit nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442
합성 방법 6
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt
참조
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, reflux
참조
- Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90, China, , ,
합성 방법 8
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 3 h, rt
참조
- A facile synthesis of primary and secondary amines, Polish Journal of Chemistry, 2004, 78(8), 1067-1072
합성 방법 9
반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
참조
- Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393
합성 방법 10
반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 90 min, rt
참조
- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304
합성 방법 11
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C
참조
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111
합성 방법 12
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C
참조
- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase, Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206
합성 방법 13
반응 조건
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water
참조
- A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9
합성 방법 14
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene , Water ; 22 h, 85 °C
참조
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides, Organic Letters, 2011, 13(15), 3956-3959
합성 방법 15
반응 조건
1.1 Solvents: Ethyl acetate ; 1 h, rt
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
참조
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701
합성 방법 16
반응 조건
1.1 Reagents: Triethylamine Solvents: Ethanol ; 4 h, rt
참조
- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308
합성 방법 17
반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt
참조
- Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids, Macromolecules (Washington, 2014, 47(21), 7272-7283
합성 방법 19
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 16 h, rt
참조
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
합성 방법 20
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol , Water ; 3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
참조
- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates, Organic Letters, 2013, 15(10), 2534-2537
tert-Butyl 4-nitrobenzylcarbamate Raw materials
- Di-tert-butyl dicarbonate
- 4-Nitrobenzylamine hydrochloride
- 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione
- s-Boc-2-mercapto-4,6-dimethylpyrimidine
- Sulfamic acid,N,N-dimethyl-, 4-nitrophenyl ester
- 1-(azidomethyl)-4-nitrobenzene
- 1-((4-Nitrophenyl))methanamine
- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
tert-Butyl 4-nitrobenzylcarbamate Preparation Products
tert-Butyl 4-nitrobenzylcarbamate 관련 문헌
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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